Sulforhodamine methanethiosulfonate
Overview
Description
Sulforhodamine methanethiosulfonate does not have a direct mention in the literature as a standalone substance; however, its components, such as sulforhodamine derivatives and methanethiosulfonate groups, are extensively studied for their applications in chemistry and biology.
Synthesis Analysis
The synthesis of compounds related to sulforhodamine methanethiosulfonate involves complex reactions where the sulfur-sulfur bond's cleavage and formation play a crucial role. For example, kinetic and infrared spectral studies comparing methanethiosulfonate and thiosulfate as substrates have highlighted mechanisms involving sulfur-sulfur bond cleavage, emphasizing the importance of enzymatic complexes in these reactions (Mintel & Westley, 1966).
Molecular Structure Analysis
The gas-phase structure of methyl methanethiosulfonate provides insights into the molecular structure of related compounds, demonstrating the presence of anti and gauche conformers and highlighting the importance of nonbonding and hyperconjugative interactions in stabilizing these conformations. This analysis is critical for understanding the structural preferences and reactivity of sulforhodamine methanethiosulfonate derivatives (Tuttolomondo et al., 2007).
Chemical Reactions and Properties
Nickel(II) dithiocarbamate complexes containing sulforhodamine B have been synthesized and shown to be highly selective for reactions with nitrogen dioxide, illustrating the chemical reactivity and potential application of sulforhodamine methanethiosulfonate derivatives in detecting environmental pollutants (Yan et al., 2013).
Physical Properties Analysis
Sulforhodamine B intercalated layered double hydroxide thin films demonstrate polarized photoluminescence, suggesting that similar sulforhodamine methanethiosulfonate compounds could exhibit unique optical properties useful in material science applications (Yan et al., 2009).
Chemical Properties Analysis
The photooxidation pathway of sulforhodamine B, when exposed to visible light radiation in the presence of TiO2, has been explored to understand the degradation and reaction pathways of sulforhodamine derivatives. This study provides insights into the environmental stability and degradation mechanisms of sulforhodamine methanethiosulfonate compounds (Liu et al., 2000).
Scientific Research Applications
Biological Sulfide Oxidation : Methanethiol prevents sulfate formation during biological sulfide oxidation, facilitating the conversion of hydrogen sulfide into elemental sulfur with high selectivity. This process is crucial in environmental and biological applications (van den Bosch, Fortuny-Picornell, & Janssen, 2009).
Cancer Research : Methanethiosulfonate derivatives are potential scaffolds for creating direct STAT3 inhibitors, showing moderate antiproliferative activity against HCT-116 cancer cells, suggesting their utility in cancer therapy (Gabriele et al., 2014).
Protein Chemistry : S-methyl methanethiosulfonate (MMTS) is effective in trapping thiol-disulfide states in proteins, although it may induce additional disulfide bonds in vitro, which is significant in protein folding and biochemistry studies (Karala & Ruddock, 2007).
Neuroscience : Sulforhodamine 101 can induce seizure-like activity in the mouse sensorimotor cortex at common concentrations, affecting its use in astrocyte labeling in vivo (Rasmussen, Nedergaard, & Petersen, 2016).
Chemical Biology : New reagents like S-4-bromobenzyl methanethiosulfonate (BBMTS) have been developed for detecting protein S-sulfhydration, contributing to the understanding of this modification in proteins (Pan & Carroll, 2013).
Plant Physiology : Studies with Sulforhodamine G reveal the maturation of xylem vessels in developing cotton fruits, aiding in understanding apoplastic water flow during plant development (Iersel, Oosterhuis, & Harris, 1994).
Environmental Chemistry : Nickel(II) dithiocarbamate complexes with Sulforhodamine B fluorophores are effective in detecting nitrogen dioxide, enabling both visual detection and fluorescence imaging, which is significant in environmental monitoring and cell studies (Yan et al., 2013).
Molecular Imaging : Molecular probes utilizing these compounds help visualize and detect hydrogen sulfide and related reactive sulfur species in biological systems, enhancing understanding of their biological roles (Lin et al., 2015).
Future Directions
While specific future directions for Sulforhodamine methanethiosulfonate are not mentioned in the search results, one study suggests that fluorescent reporters like this compound provide data complementary to functional data on channel activation, and enhance our ability to construct models for understanding drug action .
properties
IUPAC Name |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-methylsulfonylsulfanylethylsulfamoyl)benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O8S4/c1-6-32(7-2)21-10-13-24-27(18-21)41-28-19-22(33(8-3)9-4)11-14-25(28)30(24)26-15-12-23(20-29(26)45(38,39)40)44(36,37)31-16-17-42-43(5,34)35/h10-15,18-20,31H,6-9,16-17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJCGEWZGVLAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCSS(=O)(=O)C)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404857 | |
Record name | Sulforhodamine methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulforhodamine methanethiosulfonate | |
CAS RN |
386229-71-6 | |
Record name | Sulforhodamine methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MTS-rhodamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.